molecular formula C17H21NO2 B2669270 tert-butyl N-[1-(naphthalen-1-yl)ethyl]carbamate CAS No. 1387936-59-5

tert-butyl N-[1-(naphthalen-1-yl)ethyl]carbamate

Cat. No.: B2669270
CAS No.: 1387936-59-5
M. Wt: 271.36
InChI Key: BXIZIFGFKQCKCN-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(naphthalen-1-yl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a naphthalene ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(naphthalen-1-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(naphthalen-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(naphthalen-1-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Naphthalene derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced carbamate groups.

    Substitution: Compounds with new functional groups replacing the carbamate group.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(naphthalen-1-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The naphthalene ring and carbamate group are known to interact with biological targets, making this compound a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(naphthalen-1-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-phenylcarbamate: Similar structure but with a phenyl group instead of a naphthalene ring.

    tert-butyl N-(2-naphthyl)carbamate: Similar structure but with the naphthalene ring attached at the 2-position.

    tert-butyl N-(1-naphthylmethyl)carbamate: Similar structure but with a methylene bridge between the naphthalene ring and the carbamate group.

Uniqueness

tert-butyl N-[1-(naphthalen-1-yl)ethyl]carbamate is unique due to the specific positioning of the naphthalene ring and the ethyl linkage. This configuration can result in distinct chemical and biological properties compared to other similar compounds. The presence of the naphthalene ring can enhance π-π interactions and hydrophobic interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-(1-naphthalen-1-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12(18-16(19)20-17(2,3)4)14-11-7-9-13-8-5-6-10-15(13)14/h5-12H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIZIFGFKQCKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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